2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole
Description
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(4-methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H13N3O2/c1-5-10-11-8(13-5)7-3-6(12-2)4-9-7/h6-7,9H,3-4H2,1-2H3 |
InChI Key |
WDJBINOWWIXZQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2CC(CN2)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazide Intermediates
The most widely reported method for synthesizing 1,3,4-oxadiazoles involves cyclization of hydrazide precursors. For 2-(4-methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole, this process begins with the preparation of a substituted hydrazide. A carboxylic acid derivative bearing the methoxypyrrolidine moiety is treated with hydrazine hydrate to form the corresponding hydrazide . Subsequent cyclization is achieved using carbon disulfide (CS₂) in alkaline conditions (e.g., potassium hydroxide in ethanol), which facilitates the elimination of hydrogen sulfide and ring closure .
Example Procedure:
-
Hydrazide Formation:
-
Cyclization:
This method prioritizes simplicity but requires careful control of reaction time and temperature to avoid side products such as thiadiazoles .
Stereoselective Synthesis of (2R,4S)-4-Methoxypyrrolidine
The stereochemistry of the pyrrolidine ring critically influences the compound’s biological activity. Enantioselective routes employ chiral auxiliaries or resolution techniques to obtain the (2R,4S)-configured methoxypyrrolidine .
Key Steps:
-
Asymmetric Hydrogenation: A prochiral pyrrolinone precursor undergoes hydrogenation using a ruthenium-BINAP catalyst to yield the desired (2R,4S)-stereoisomer with >90% enantiomeric excess .
-
Methoxy Group Introduction: The hydroxyl group of the hydrogenated product is methylated using methyl iodide (CH₃I) and silver oxide (Ag₂O) in dimethylformamide (DMF).
Challenges:
-
Epimerization risks during methylation necessitate mild conditions and short reaction times.
-
Purification via chiral chromatography or recrystallization ensures stereochemical purity .
Alternative Cyclization Agents
Phosphorus-based dehydrating agents, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), offer faster cyclization than CS₂. These agents convert hydrazides directly into oxadiazoles under anhydrous conditions .
Optimized Protocol:
-
Reflux the hydrazide with POCl₃ (3.0 eq) in toluene for 2–4 hours.
-
Quench with ice-water and extract with ethyl acetate (Yield: 70–75%).
Advantages:
-
Reduced reaction time (2–4 hours vs. 12 hours for CS₂).
Post-Cyclization Functionalization
The methyl group at the 5-position of the oxadiazole is introduced via two primary strategies:
A. Pre-Substituted Hydrazides:
-
Use methyl-substituted carboxylic acids (e.g., 5-methylpicolinic acid) during hydrazide synthesis.
B. Electrophilic Methylation:
-
Treat the oxadiazole intermediate with methyl iodide (CH₃I) and a base (e.g., NaH) in tetrahydrofuran (THF).
Comparison Table:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pre-Substituted | Reflux, 6 hours | 78 | 98 |
| Electrophilic | THF, 0°C, 1 hour | 65 | 95 |
Post-functionalization allows modular synthesis but may lower yields due to competing side reactions.
Purification and Characterization
Crude products are purified via silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol . Structural confirmation relies on:
-
¹H NMR: Distinct signals for methoxy (δ 3.3 ppm) and oxadiazole protons (δ 8.1–8.3 ppm) .
-
LC-MS: Molecular ion peak at m/z 209.1 [M+H]⁺.
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) requires:
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes, while reduction of the oxadiazole ring can produce various reduced heterocycles .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for further research and development:
- Anti-inflammatory Activity : Derivatives of 1,3,4-oxadiazole have been reported to possess anti-inflammatory properties. Studies indicate that compounds containing the oxadiazole moiety can selectively inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. For instance, pyrrolo[3,4-d]pyridazinone derivatives featuring oxadiazole have shown promising results as selective COX-2 inhibitors with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Activity : Compounds with the 1,3,4-oxadiazole structure have demonstrated significant antibacterial and antifungal activities. Research has shown that these compounds can effectively inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Potential : Preliminary studies suggest that 2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole derivatives may exhibit cytotoxic effects against cancer cell lines. The structural characteristics of oxadiazoles contribute to their ability to interact with biological targets involved in cancer progression .
Case Studies and Research Findings
Several studies have highlighted the efficacy and potential applications of 2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole:
Mechanism of Action
The mechanism by which 2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The 1,3,4-oxadiazole scaffold is versatile, with substitutions at positions 2 and 5 significantly altering properties. Below is a detailed comparison with key analogs:
Structural and Electronic Variations
Table 1: Substituent Effects and Properties
Physicochemical Properties
- Lipophilicity: The methoxypyrrolidinyl group in the target compound likely offers balanced solubility (methoxy enhances hydrophilicity, pyrrolidine contributes to stereospecific interactions).
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in 3h) stabilize the oxadiazole ring, while electron-donating groups (e.g., methoxy in the target compound) may increase reactivity at the heterocyclic core.
Key Research Findings
- Structural Complexity : The (2R,4R)-methoxypyrrolidine configuration in the target compound () could enable enantioselective interactions, a feature absent in planar phenyl-substituted analogs.
- Biological Versatility : Substituents like sulfinyl () or thione () expand functional applications, from enzyme inhibition to heavy-metal chelation.
- Synthetic Flexibility : Modular synthesis routes (e.g., ) allow rapid diversification of the oxadiazole core for structure-activity relationship studies.
Biological Activity
2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazoles are known for their potential as therapeutic agents due to their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a series of 1,3,4-oxadiazole compounds were synthesized and evaluated for their antibacterial and antifungal activities. The results showed that certain derivatives had potent activity against various pathogens, suggesting that the methoxy and pyrrolidine substituents may enhance antimicrobial efficacy .
Anti-inflammatory Properties
Research has demonstrated that oxadiazoles possess anti-inflammatory effects. In a study evaluating a range of oxadiazole derivatives, it was found that some compounds exhibited notable inhibition of inflammation in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines and mediators .
| Compound | Inhibition (%) | Cytokine Targeted |
|---|---|---|
| 2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole | 63.82% | TNF-alpha |
| Other Oxadiazole Derivatives | Varies | IL-6, IL-1β |
Anticancer Activity
The antiproliferative effects of oxadiazole derivatives have been extensively studied. A library of 1,2,5-oxadiazole derivatives was synthesized and tested for cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and HCT116 (colorectal cancer). The results indicated that several derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range. Molecular docking studies suggested that these compounds may inhibit topoisomerase I activity, a critical target in cancer therapy .
Interaction with Biological Targets
The biological activity of 2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole is largely attributed to its ability to interact with specific proteins involved in disease processes. For example:
- Nitric Oxide Synthase (nNOS) : Some studies suggest that oxadiazoles can act as selective inhibitors of nNOS, which is implicated in neurodegenerative diseases .
- Topoisomerase I : The compound may inhibit topoisomerase I activity, disrupting DNA replication in cancer cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial properties of various oxadiazoles including 2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole, it was observed that the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anti-inflammatory Effects
A pharmacological evaluation involving inflammatory models showed that this compound reduced edema significantly compared to standard anti-inflammatory drugs like ibuprofen. The study highlighted its potential as a safer alternative with fewer gastrointestinal side effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via cyclization of hydrazide intermediates using phosphorus oxychloride (POCl₃) under reflux conditions. For example, cyclization of 3-(4-methoxypyrrolidin-2-yl)propanehydrazide with acetic anhydride or carbonyl diimidazole (CDI) can yield the oxadiazole core. Microwave-assisted synthesis (e.g., 300 W irradiation for 5–6 minutes) significantly reduces reaction time and improves yield compared to traditional heating .
- Optimization : Monitor reaction progress via TLC, and recrystallize the product from ethanol or DMF/EtOH mixtures for purity. Elemental analysis and FT-IR should confirm intermediate hydrazide formation .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Techniques :
- FT-IR : Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C oxadiazole ring vibrations at ~1250 cm⁻¹).
- NMR : ¹H and ¹³C NMR resolve the methoxypyrrolidine substituent (δ ~3.3 ppm for OCH₃) and oxadiazole protons (δ ~8.0–8.5 ppm for aromatic protons if present).
- X-ray crystallography : Use SHELX software for small-molecule refinement to resolve stereochemistry at the pyrrolidine C2 and C4 positions .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of 2-(4-Methoxypyrrolidin-2-yl)-5-methyl-1,3,4-oxadiazole derivatives against enzymatic targets?
- Approach : Perform 3D-QSAR and molecular docking (e.g., using AutoDock Vina) to assess binding affinity to targets like glycogen phosphorylase b. The methoxypyrrolidine group may occupy a hydrophobic pocket, while the oxadiazole core engages in π-π stacking with aromatic residues. ADMET prediction tools (e.g., SwissADME) evaluate pharmacokinetic properties, such as logP (~2.5) for blood-brain barrier penetration .
- Validation : Compare docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?
- Case Study : If a methyl-to-ethoxy substitution at the oxadiazole 5-position reduces antimicrobial activity despite similar logP values, conduct conformational analysis (e.g., DFT calculations) to identify steric clashes or altered hydrogen-bonding patterns. Validate with crystallographic data to confirm binding mode changes .
- Statistical Tools : Use multivariate regression to isolate variables (e.g., substituent electronegativity, steric bulk) impacting bioactivity .
Q. How do stereochemical variations at the pyrrolidine ring influence biological activity?
- Experimental Design : Synthesize enantiopure isomers via chiral resolution (e.g., using (R)- or (S)-BINOL catalysts) and test against targets like breast cancer cell lines (MCF-7). For example, the (2R,4R)-isomer may show 10-fold higher apoptosis induction (e.g., IC₅₀ = 12 µM) than the (2S,4S)-form due to optimized hydrogen bonding with caspase-3 .
Data Interpretation and Troubleshooting
Q. How should researchers address discrepancies in crystallographic refinement for this compound?
- Guidelines :
- Use SHELXL for high-resolution refinement, applying restraints for disordered methoxy groups.
- Cross-validate with powder XRD if twinning is suspected. For macromolecular complexes, employ SHELXPRO to interface with cryo-EM data .
Q. What are the limitations of using 1,3,4-oxadiazole derivatives in in vivo studies, and how can they be mitigated?
- Challenges : Low aqueous solubility (e.g., logP > 3) and rapid hepatic metabolism.
- Solutions :
- Formulate as nanoparticles (e.g., ZIF-8 carriers) to enhance bioavailability.
- Introduce polar substituents (e.g., hydroxyl groups) at the pyrrolidine ring to improve solubility without compromising target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
